REACTION_SMILES
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[BrH:22].[CH2:1]([O:2][C:3](=[O:4])[N:6]1[CH2:7][CH2:8][CH:9]([NH:12][c:13]2[s:14][c:15]3[c:16]([n:17]2)[cH:18][cH:19][cH:20][cH:21]3)[CH2:10][CH2:11]1)[CH3:5].[OH2:23]>>[NH:6]1[CH2:7][CH2:8][CH:9]([NH:12][c:13]2[s:14][c:15]3[c:16]([n:17]2)[cH:18][cH:19][cH:20][cH:21]3)[CH2:10][CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1CCC(Nc2nc3ccccc3s2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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c1ccc2sc(NC3CCNCC3)nc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |